(1H-indol-3-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
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Overview
Description
(1H-indol-3-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of indoles and has been found to possess various biological properties, making it an interesting subject for research.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. Compounds similar to the one have shown inhibitory activity against influenza A and other viruses . The thiazolyl and indolyl moieties present in the compound may interact with viral proteins, disrupting their function or replication processes.
Anti-inflammatory Properties
The indole nucleus is a common feature in many synthetic drug molecules with anti-inflammatory capabilities . The compound’s structural similarity to known anti-inflammatory agents suggests it could be used to treat conditions like arthritis or other inflammatory disorders.
Anticancer Potential
Indole derivatives are known to possess anticancer activities. Some compounds have been evaluated for their in vitro antiproliferative activities against various cancer cell lines, indicating the potential of our compound in cancer research . The mechanism may involve the disruption of cell division or inducing apoptosis in cancer cells.
Antimicrobial Effects
The indole core structure is associated with antimicrobial activity. This compound could be explored for its effectiveness against a range of bacterial and fungal pathogens, potentially leading to new treatments for infectious diseases .
Antidiabetic Applications
Indole derivatives have been identified with antidiabetic effects, suggesting that this compound could be investigated for its potential to regulate blood sugar levels or enhance insulin sensitivity .
Neuroprotective Effects
Given the indole’s role in the central nervous system, there is a possibility that this compound could exhibit neuroprotective properties. It might be useful in the treatment or prevention of neurodegenerative diseases by protecting neuronal cells from damage .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects . For instance, some indole derivatives have been reported to inhibit the polymerization of tubulin, leading to cell apoptosis .
Biochemical Pathways
Indole derivatives are known to impact a broad range of biochemical pathways due to their interaction with multiple receptors . For example, some indole derivatives have been found to have antiviral activity, suggesting they may impact pathways related to viral replication .
Pharmacokinetics
The presence of certain functional groups, such as a prenyl chain, can make compounds more lipophilic, which plays an important role in their antioxidant activity and could potentially impact their bioavailability .
Result of Action
Some indole derivatives have been found to induce cell apoptosis in a dose-dependent manner, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin .
properties
IUPAC Name |
1H-indol-3-yl-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS2/c1-13-11-24-19(21-13)25-12-14-6-8-22(9-7-14)18(23)16-10-20-17-5-3-2-4-15(16)17/h2-5,10-11,14,20H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVCRQFKPWXHIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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